

Magnetic properties of different Manganese(II) oxalate hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese(II)oxalate

Cat. No.: B2606361

[Get Quote](#)

An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Oxalate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of different manganese(II) oxalate hydrates, focusing on the dihydrate ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) and trihydrate ($\text{MnC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$) forms. The document details their synthesis, structural differences, and the resulting magnetic behaviors, supported by quantitative data and experimental methodologies.

Introduction

Manganese(II) oxalate and its hydrates are inorganic coordination compounds that serve as important precursors for the synthesis of various manganese oxides.^[1] These oxides exhibit a range of interesting catalytic, electrochemical, and magnetic properties, including ferrimagnetism and antiferromagnetism, depending on their crystalline phase and particle size. ^[1] The magnetic properties of the parent oxalate hydrates are of fundamental interest as they are dictated by the crystal structure and the arrangement of Mn(II) ions. Understanding these properties is crucial for controlling the characteristics of the final oxide materials. This guide compares the two most common forms: the monoclinic dihydrate ($\alpha\text{-MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) and the orthorhombic trihydrate ($\text{MnC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$).^[2]

Crystal Structure and Magnetic Interactions

The magnetic behavior of manganese(II) oxalate hydrates is intrinsically linked to their crystal structures. The spatial arrangement of the manganese ions and the bridging oxalate ligands determines the nature and strength of the magnetic exchange interactions.

- Manganese(II) Oxalate Dihydrate ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$): This hydrate typically crystallizes in a monoclinic system.^[2] The structure consists of chains of oxalate-bridged manganese centers.^[3] This arrangement facilitates a persistent antiferromagnetic interaction between the Mn(II) ions.^[2]
- Manganese(II) Oxalate Trihydrate ($\text{MnC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$): This form crystallizes in an orthorhombic system.^[2] The additional water molecule in the crystal lattice alters the coordination environment and the distance between Mn(II) ions compared to the dihydrate. This structural difference leads to more complex magnetic behavior; the exchange interaction can change from antiferromagnetic to ferromagnetic during the dehydration process.^{[2][4]}

Quantitative Magnetic Data

The magnetic properties of the hydrates have been characterized using techniques such as magnetic susceptibility measurements. The data is commonly analyzed using the Curie-Weiss law, which describes the magnetic susceptibility (χ) of a paramagnetic material at temperatures above its magnetic ordering temperature.

The Curie-Weiss law is given by: $\chi = C / (T - \theta)$

where:

- χ is the molar magnetic susceptibility.
- C is the Curie constant.
- T is the absolute temperature.
- θ is the Weiss constant, which provides insight into the nature of the magnetic interactions (negative for antiferromagnetic, positive for ferromagnetic).

From the Curie constant, the effective magnetic moment (μ_{eff}) can be calculated, which helps in determining the oxidation state of the metal ion.

Table 1: Comparison of Magnetic Properties of Manganese(II) Oxalate Hydrates

Property	$\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ (α -form)	$\text{MnC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$	Notes
Crystal System	Monoclinic[2]	Orthorhombic[2]	Crystal structure dictates the magnetic exchange pathways.
Magnetic Interaction	Consistently Antiferromagnetic[2]	Changes from Antiferromagnetic to Ferromagnetic upon dehydration[2][4]	The interaction in the trihydrate is highly sensitive to water content.
Weiss Constant (θ)	Negative	Variable	A negative θ indicates antiferromagnetic coupling.
Néel Temperature (T_N)	11.2 K for a related 0.5-hydrate[5]	Not explicitly stated for the pure trihydrate	The temperature below which antiferromagnetic ordering occurs.

Note: Specific quantitative values for the Weiss constant and magnetic moment for the pure dihydrate and trihydrate forms are not consistently reported across the literature but can be derived from raw susceptibility data. A related compound, $[\text{MnC}_2\text{O}_4] \cdot 0.5\text{H}_2\text{O}$, shows a Weiss constant of $\theta = -34.77$ K, indicating strong antiferromagnetic coupling.[5]

Experimental Protocols

Synthesis of Manganese(II) Oxalate Hydrates

Objective: To synthesize $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ and $\text{MnC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$ through controlled precipitation.

Materials:

- Manganese(II) chloride tetrahydrate ($\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$) or Manganese(II) sulfate monohydrate ($\text{MnSO}_4 \cdot \text{H}_2\text{O}$)[6]

- Potassium oxalate monohydrate ($K_2C_2O_4 \cdot H_2O$) or Sodium oxalate ($Na_2C_2O_4$)[6]
- Deionized/Distilled water
- pH meter

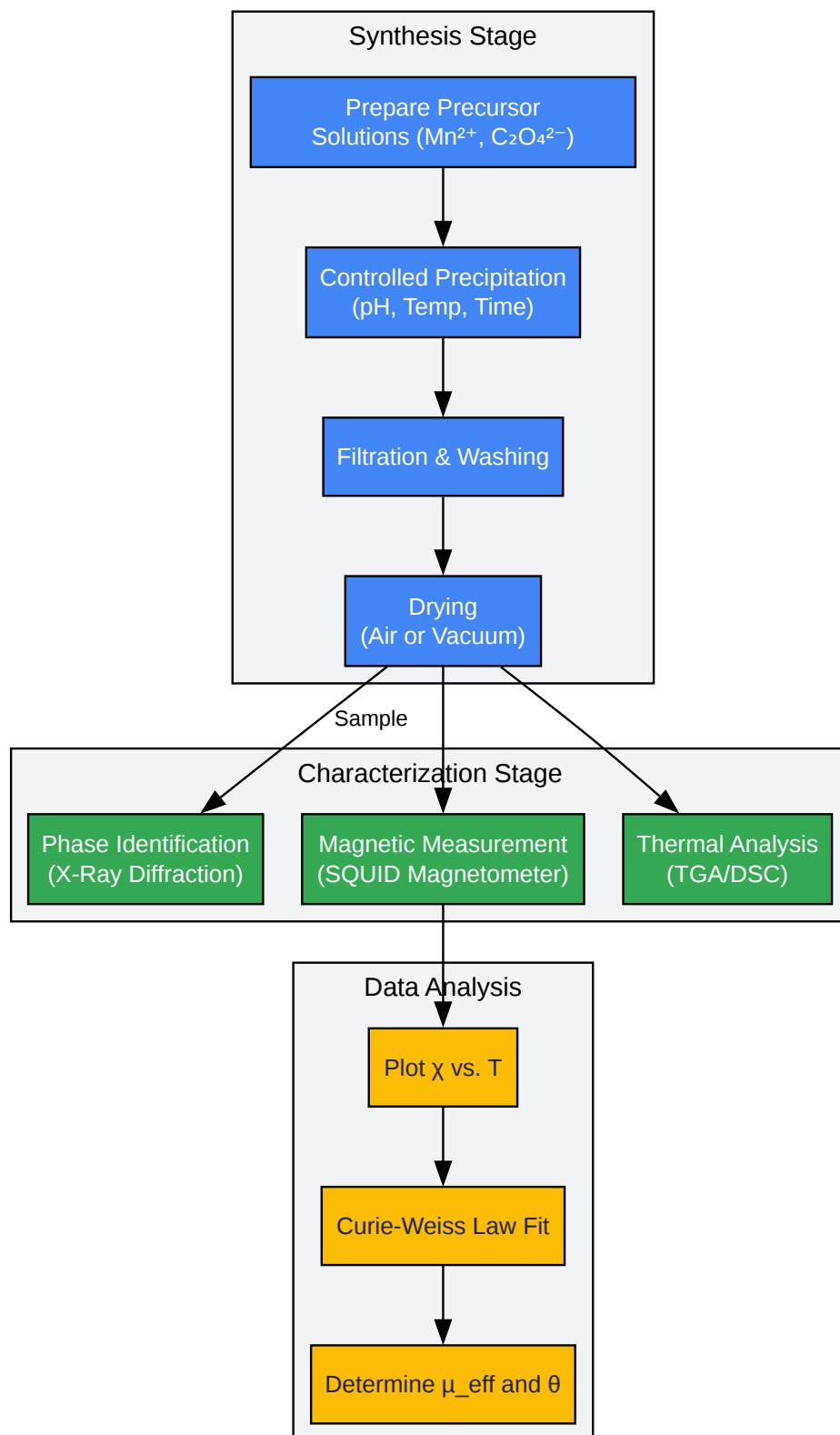
Protocol (General Precipitation Method):

- Prepare aqueous solutions of the manganese salt and the oxalate salt. The concentration of these initial solutions can influence which hydrate is formed.
- Maintain the reaction temperature at 25 °C and control the pH of the medium to approximately 3.0.
- Slowly add the oxalate solution to the manganese salt solution under continuous stirring.
- The type of crystallohydrate obtained depends on the nucleation mechanism. Homogeneous nucleation tends to yield $MnC_2O_4 \cdot 2H_2O$, while heterogeneous nucleation can produce $MnC_2O_4 \cdot 3H_2O$.
- For $MnC_2O_4 \cdot 2H_2O$ (α -dihydrate): Allow the reaction to proceed for an extended period (e.g., 24 hours). A white precipitate will form.
- For $MnC_2O_4 \cdot 3H_2O$ (trihydrate): The reaction is typically faster (e.g., 40 minutes), resulting in a pink-colored precipitate.
- Collect the precipitate by filtration.
- Wash the product with distilled water to remove any unreacted ions.
- Dry the product appropriately. The dihydrate can be air-dried, while the more sensitive trihydrate is often dried in a vacuum desiccator over silica gel to prevent premature dehydration.

Magnetic Susceptibility Measurement

Objective: To measure the magnetic susceptibility of the synthesized hydrates as a function of temperature.

Instrumentation:


- SQUID (Superconducting Quantum Interference Device) Magnetometer[5][7] or a Faraday-type magnetic balance.

Protocol (using SQUID Magnetometer):

- A precisely weighed polycrystalline sample (typically 10-20 mg) is packed into a gelatin capsule or other suitable sample holder.
- The sample holder is mounted in the magnetometer.
- The magnetic susceptibility (χ) is measured over a desired temperature range (e.g., 1.8 K to 300 K).[5]
- Measurements are performed in a constant applied magnetic field (e.g., 2000 Oe).[5]
- The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms using Pascal's constants.[7]
- The molar magnetic susceptibility (χ_M) is then plotted against temperature (T). The data can also be presented as χ_{MT} vs. T to better visualize the magnetic behavior.
- For temperatures well above any magnetic ordering, the data is fitted to the Curie-Weiss law to determine the Curie constant (C) and the Weiss constant (θ).[5]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship between structure and magnetism in these compounds.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and magnetic characterization.

Caption: Structure-property relationship in Mn(II) oxalate hydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of decomposition of manganese(II) oxalate dihydrate and manganese(II) oxalate trihydrate [inis.iaea.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Magnetic properties of different Manganese(II) oxalate hydrates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2606361#magnetic-properties-of-different-manganese-ii-oxalate-hydrates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com